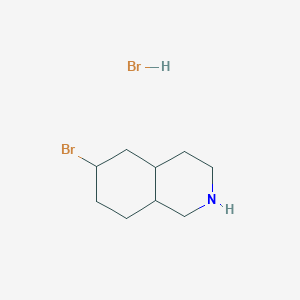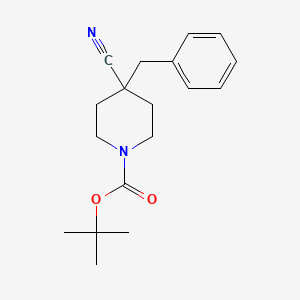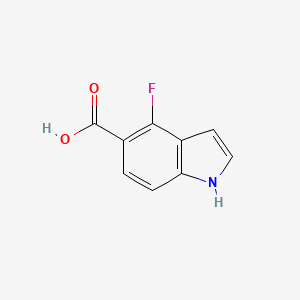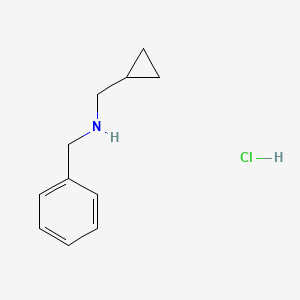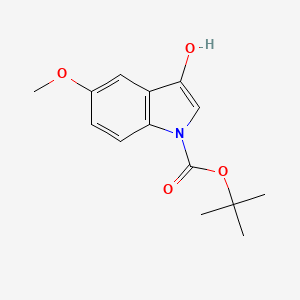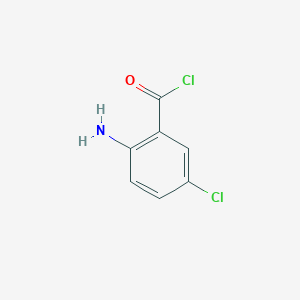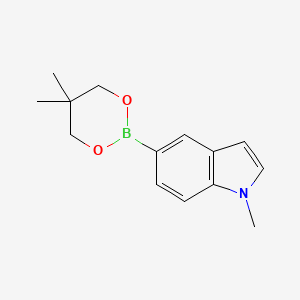
1-Methyl-1H-indole-5-boronic acid 2,2-dimethyl propane diol-1,3-cyclic ester
Descripción general
Descripción
1-Methyl-1H-indole-5-boronic acid 2,2-dimethyl propane diol-1,3-cyclic ester is a chemical compound with the molecular formula C14H18BNO2 and a molecular weight of 243.11 g/mol . It is used primarily in proteomics research and serves as a pharmaceutical intermediate . The compound’s structure combines an indole ring, a boronic acid group, and a cyclic ester moiety.
Aplicaciones Científicas De Investigación
Organic Room Temperature Phosphorescent and Mechanoluminescent Materials
1-Methyl-1H-indole-5-boronic acid and its cyclic esterification with diols like 2,2-dimethyl-1,3-propanediol have been studied for developing organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Such materials, which were not initially RTP and ML active, can be converted into long-lived RTP emitters and bright ML dyes through this process (Zhang et al., 2018).
Conformational Analysis of Stereoisomers
Studies have explored the conformational composition of cyclic boric esters, like 1,3,2-dioxaborinane derivatives. Research using NMR spectroscopy and computational models helps understand the conformational behavior of these compounds, which is crucial in synthetic chemistry (Kuznetsov & Spirikhin, 2000).
Synthesis of Indole Substituted Twistenediones
The reaction of 2-quinonyl boronic acid with alkenyl indoles, leading to indole substituted twistane-like derivatives, has been investigated. This highlights the utility of boronic acids in synthetic organic chemistry (Rojas-Martín et al., 2013).
Carboxylation Reactions
Arylboronic acids, esterified with compounds like 2,2-dimethylpropan-1,3-diol, have been used in Rhodium(I)-catalyzed carboxylation reactions with CO2. This method is a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Boron-Templated Synthesis
Boron-templated synthesis techniques utilizing boronic esters have been developed for creating protected 1,3-diols with high yield and diastereoselectivity. This method is noteworthy in organic synthesis and material science (Nazari et al., 2019).
Green Synthesis of Boronic Acid Esters
The formation of boronic acid esters from corresponding boronic acids via mechanochemistry offers an environmentally friendly method. This approach involves simple grinding without solvents, exemplifying a sustainable chemistry practice (Schnürch et al., 2007).
Reversible Covalent Bonding in Sensing and Assembly
Boronic acids, capable of forming cyclic boronate esters, play a crucial role in sensing and separation systems for anions and saccharides. Their dynamic covalent functionality is exploited in developing self-organizing systems like macrocycles and polymers (Bull et al., 2013).
Computational Studies on Ester Formation
Computational studies on the formation of cyclic boronic esters like 1,3,2-dioxaborolane have provided insights into the mechanisms of these reactions, crucial for understanding interactions in organic synthesis (Bhat et al., 2004).
Safety and Hazards
1-Methyl-1H-indole-5-boronic acid 2,2-dimethyl propane diol-1,3-cyclic ester is intended for research purposes only and should not be used for diagnostic or therapeutic applications . As with any chemical compound, handling precautions should be followed, including proper lab practices, personal protective equipment, and safe storage.
Mecanismo De Acción
Target of Action
It is known to be used as a reactant for suzuki-miyaura coupling , which suggests that its targets could be various organic compounds involved in this reaction.
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, where the boronic acid or boronate ester component (in this case, the 1-Methyl-1H-indole-5-boronic acid 2,2-dimethyl propane diol-1,3-cyclic ester) reacts with a halide or pseudo-halide to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key step in many synthetic pathways in organic chemistry . The exact downstream effects would depend on the specific pathway and the other reactants involved.
Pharmacokinetics
Its storage temperature under an inert atmosphere and in a freezer, under -20°c , suggests that it may have stability issues at room temperature, which could impact its bioavailability.
Result of Action
The primary result of the action of 1-Methyl-1H-indole-5-boronic acid 2,2-dimethyl propane diol-1,3-cyclic ester is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, depending on the other reactants involved.
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)12-4-5-13-11(8-12)6-7-16(13)3/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHUZTWUNJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)

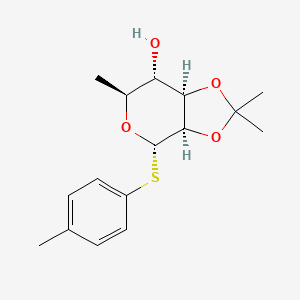
![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)
